2,3-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by a benzamide core that is substituted with two methoxy groups and a pyrazolo[1,5-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle.
The compound is cataloged under the Chemical Abstracts Service number 1396557-74-6 and can be sourced from various chemical suppliers. Its detailed structural data and synthesis methods are available in scientific literature and databases such as PubChem.
The synthesis of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require careful control of temperature and time to optimize yield and purity. The use of solvents like dichloromethane or dimethylformamide is common during the synthesis steps to facilitate reactions and purifications.
The molecular structure of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can be represented using its InChI notation:
This notation provides insight into its composition and connectivity.
The compound has a molecular formula of CHNO and features specific functional groups that contribute to its biological activity.
2,3-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions:
These reactions highlight the compound's versatility for further modifications in synthetic chemistry.
The primary target of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is the Cyclin-Dependent Kinase 2 enzyme.
This compound inhibits the activity of CDK2 by binding to its active site, thus preventing the phosphorylation necessary for cell cycle progression.
Inhibition of CDK2 disrupts normal cell cycle transitions, particularly from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
The pharmacokinetic profile indicates that the compound can effectively reach its target within cells due to favorable solubility and permeability characteristics.
The compound exhibits characteristics typical of organic molecules with aromatic systems. It is expected to have moderate solubility in organic solvents due to its hydrophobic benzene ring structure combined with polar methoxy groups.
Relevant chemical properties include:
Due to its inhibitory effects on Cyclin-Dependent Kinase 2, 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has potential applications in:
This compound exemplifies the ongoing research into pyrazolo derivatives as promising candidates in pharmaceutical development.
The synthesis of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide employs two primary strategies: linear and convergent pathways. The linear approach constructs the pyrazolo[1,5-a]pyridine core prior to benzamide coupling. For example, 3-aminopyrazole undergoes cyclocondensation with 2-chloropyridine derivatives under basic conditions (K₂CO₃/DMF, 120°C) to yield the pyrazolo[1,5-a]pyridine scaffold, achieving 70–85% yields [3]. Subsequent N-alkylation at the C3 position uses 2,3-dimethoxybenzyl bromide in acetonitrile with cesium carbonate as a base, affording the intermediate amine in >90% yield [7].
The convergent route separately prepares the 2,3-dimethoxybenzoic acid and 3-(aminomethyl)pyrazolo[1,5-a]pyridine modules before coupling. 2,3-Dimethoxybenzoic acid is synthesized via ortho-directed lithiation of 1,2-dimethoxybenzene followed by carboxylation, while the heterocyclic amine is generated through reductive amination of pyrazolo[1,5-a]pyridine-3-carbaldehyde [3] [10]. A critical advantage of the convergent method is its flexibility in late-stage diversification, allowing parallel optimization of both moieties.
Table 1: Comparison of Synthetic Approaches
Strategy | Key Step | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
Linear | Cyclocondensation → Alkylation → Amidation | 65–78 | 90–95 | Low regioselectivity in alkylation |
Convergent | Separate module prep → Amide coupling | 82–88 | 95–99 | Additional purification steps |
Microwave-assisted cyclocondensation (180°C, 20 min) enhances reaction efficiency compared to conventional heating (12 h), reducing byproduct formation and improving overall yield by 15–20% [8].
Multi-component reactions (MCRs) enable efficient construction of the pyrazolo[1,5-a]pyridine core in a single pot. A prominent method involves reacting 3-aminopyrazole, aryl aldehydes, and malononitrile under catalyst-free conditions (ethanol, reflux), yielding 5-aminopyrazolo[1,5-a]pyridine-3-carbonitrile derivatives [10]. This strategy achieves 75–92% yields with excellent atom economy (AE > 85%) and high functional group tolerance for electron-donating/withdrawing substituents.
For 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, a modified Gewald-type MCR is employed:
Microwave irradiation accelerates this sequence (45 min vs. 24 h conventionally), minimizing decarboxylation side reactions and enhancing regioselectivity at C3 and C5 positions [8]. MCRs reduce solvent waste by 40–60% compared to stepwise methods, aligning with green chemistry principles.
Scheme 1: MCR Mechanism for Core Assembly
3-Aminopyrazole + 2,3-Dimethoxybenzaldehyde + Ethyl cyanoacetate ↓ AcOH, 80°C Dihydropyridine Intermediate ↓ TBHP Aromatized Pyrazolo[1,5-a]pyridine ↓ NaBH₄ 3-(Aminomethyl)pyrazolo[1,5-a]pyridine
Regioselectivity challenges arise due to the pyrazolo[1,5-a]pyridine ring’s inherent bias: C3 and C5 positions are electron-rich and susceptible to electrophilic substitution, while C7 favors nucleophilic attack. N-alkylation occurs exclusively at the pyridine-like N2 atom rather than the pyrazole-like N1, as confirmed by X-ray crystallography [3]. For 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, the critical 3-(aminomethyl) group is installed via:
Methoxy group positioning on the benzamide moiety significantly influences reactivity. Ortho-methoxy groups (e.g., 2,3-dimethoxy) hinder amide bond rotation, enforcing a planar conformation that enhances target binding affinity. However, steric effects reduce acylation yields by 10–15% compared to para-substituted analogs. Directed ortho-metalation using n-BuLi at −78°C enables precise dimethoxy patterning, with chelation-controlled lithiation ensuring >95% regioselectivity [3] [8].
Table 2: Regioselective Directing Groups
Position | Directing Group | Reagent | Selectivity (C3:C5:C7) | Application Example |
---|---|---|---|---|
C3 | Formyl | POCl₃/DMF | 95:3:2 | Aminomethyl precursor |
C5 | Bromo | Br₂/AcOH | 5:88:7 | Suzuki coupling handles |
C7 | None (inherent) | CuI/proline | 2:3:95 | Arylation for kinase inhibitors |
Amide bond formation between 2,3-dimethoxybenzoic acid and 3-(aminomethyl)pyrazolo[1,5-a]pyridine employs both classical and catalytic methods:
Methoxy group introduction uses two key strategies:
Table 3: Catalytic Systems for Key Steps
Reaction | Catalyst/Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Amide bond formation | ZrO₂/SO₄²⁻ (5 mol%) | Solvent-free, 120°C, 2 h | 92–95 | Recyclable, no racemization |
Methoxylation | CuI/phenanthroline (10 mol%) | DMSO, 100°C, 12 h | 88–90 | High ortho/meta selectivity |
Biocatalytic amidation | Lipase B (CALB) | tert-Butanol, 50°C, 24 h | 85–88 | No protecting groups needed |
Scalable synthesis prioritizes atom economy, solvent reduction, and energy efficiency. The convergent route demonstrates superior green metrics:
Solvent-free microwave reactions reduce energy use by 60% compared to reflux conditions. For instance, cyclocondensation under MW irradiation (180°C, 20 min) in solventless systems achieves 88% yield with RME = 48%, while conventional reflux (ethanol, 12 h) gives RME = 31% [8].
Waste mitigation strategies include:
Table 4: Green Chemistry Metrics Comparison
Parameter | Linear Route | Convergent Route | MCR Route |
---|---|---|---|
Reaction Mass Efficiency | 32% | 46% | 53% |
E-factor (kg waste/kg product) | 45 | 28 | 18 |
PMI (Total mass input/mass product) | 68 | 42 | 32 |
Energy consumption (kWh/mol) | 210 | 145 | 85 |
Process intensification via continuous-flow reactors enhances scalability. Amide coupling using immobilized lipase in a packed-bed reactor achieves 92% conversion at 0.5 mL/min flow rate, reducing processing time from 24 h to 30 min [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2